molecular formula C12H14N4O2 B2608008 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine CAS No. 1429418-41-6

1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine

Cat. No.: B2608008
CAS No.: 1429418-41-6
M. Wt: 246.27
InChI Key: SDRVTRBOAAHYKS-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H14N4O2 and a molecular weight of 246.27. This compound is known for its significance in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . It serves as an important intermediate in the synthesis of various complex molecules.

Preparation Methods

The synthesis of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine involves several stepsThe reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by a substitution reaction with phenethylamine under controlled temperature and pH conditions .

Industrial production methods often involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The phenethylamine group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethylamine group can interact with receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Methyl-4-nitro-N-phenethyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Methyl-4-nitro-1H-pyrazole: Lacks the phenethylamine group, resulting in different chemical and biological properties.

    1-Methyl-1H-pyrazol-3-amine: Lacks the nitro and phenethylamine groups, leading to distinct reactivity and applications.

    N-Phenethyl-1H-pyrazol-3-amine:

Properties

IUPAC Name

1-methyl-4-nitro-N-(2-phenylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-15-9-11(16(17)18)12(14-15)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVTRBOAAHYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NCCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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